molecular formula C8H9ClIN B6233797 4-chloro-N-ethyl-2-iodoaniline CAS No. 1696563-47-9

4-chloro-N-ethyl-2-iodoaniline

Cat. No. B6233797
CAS RN: 1696563-47-9
M. Wt: 281.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-iodoaniline is a chemical compound used in laboratory settings and for the synthesis of other substances . It has a molecular formula of C6H5ClIN .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-iodoaniline is represented by the SMILES string NC1=CC=C (Cl)C=C1I . The molecular weight is 253.47 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-2-iodoaniline are not available, a related compound, 2-Iodoaniline, can be carbonylated to produce pentacyclic compounds .


Physical And Chemical Properties Analysis

4-Chloro-2-iodoaniline appears as a pale brown to brown or grey crystalline powder . The melting point ranges from 38.5 to 44.5°C .

Safety and Hazards

4-Chloro-2-iodoaniline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-ethyl-2-iodoaniline involves the introduction of an ethyl group and a chlorine atom onto a 2-iodoaniline molecule.", "Starting Materials": [ "2-iodoaniline", "ethyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) iodide", "sodium thiosulfate" ], "Reaction": [ "Step 1: Nitration of 2-iodoaniline with sodium nitrite and hydrochloric acid to form 2-iodo-4-nitroaniline", "Step 2: Reduction of 2-iodo-4-nitroaniline with copper(I) iodide to form 2-iodo-4-aminophenol", "Step 3: Ethylation of 2-iodo-4-aminophenol with ethyl chloride and sodium hydroxide to form 4-ethyl-2-iodoaniline", "Step 4: Chlorination of 4-ethyl-2-iodoaniline with chlorine gas to form 4-chloro-N-ethyl-2-iodoaniline", "Step 5: Purification of 4-chloro-N-ethyl-2-iodoaniline using sodium thiosulfate to remove any remaining chlorine gas" ] }

CAS RN

1696563-47-9

Product Name

4-chloro-N-ethyl-2-iodoaniline

Molecular Formula

C8H9ClIN

Molecular Weight

281.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.